molecular formula C10H4BrFN2 B15263450 5-Bromo-6-fluoroisoquinoline-1-carbonitrile

5-Bromo-6-fluoroisoquinoline-1-carbonitrile

Cat. No.: B15263450
M. Wt: 251.05 g/mol
InChI Key: CNBFGBLETREMQT-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H4BrFN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by the introduction of a cyano group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

5-Bromo-6-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoroisoquinoline
  • 6-Fluoroisoquinoline-1-carbonitrile
  • 5-Bromoisoquinoline-1-carbonitrile

Uniqueness

5-Bromo-6-fluoroisoquinoline-1-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

5-bromo-6-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-10-7-3-4-14-9(5-13)6(7)1-2-8(10)12/h1-4H

InChI Key

CNBFGBLETREMQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)C#N)Br)F

Origin of Product

United States

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